molecular formula C8H8ClF2NO2 B14036591 (S)-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride

(S)-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride

Cat. No.: B14036591
M. Wt: 223.60 g/mol
InChI Key: ZAWAVBIUCQYFHD-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group and a difluorophenyl group attached to an acetic acid backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3,4-difluorophenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-difluorophenylacetic acid.

    Amination: The carboxylic acid group of 3,4-difluorophenylacetic acid is converted to an amino group through a series of reactions, often involving intermediates such as esters or amides.

    Resolution: The resulting racemic mixture is resolved to obtain the (2S)-enantiomer.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles like sodium azide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

(2S)-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(3,4-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorophenylacetic acid: Lacks the amino group, making it less versatile in biological applications.

    2-Amino-2-phenylacetic acid: Lacks the fluorine atoms, which can affect its reactivity and biological activity.

    2-Amino-2-(4-fluorophenyl)acetic acid: Contains only one fluorine atom, which can alter its chemical properties.

Uniqueness

The presence of both the amino group and the difluorophenyl group in (2S)-2-amino-2-(3,4-difluorophenyl)acetic acid hydrochloride makes it unique. This combination allows for specific interactions with biological targets, enhancing its potential in various applications.

Properties

Molecular Formula

C8H8ClF2NO2

Molecular Weight

223.60 g/mol

IUPAC Name

(2S)-2-amino-2-(3,4-difluorophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H7F2NO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1

InChI Key

ZAWAVBIUCQYFHD-FJXQXJEOSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](C(=O)O)N)F)F.Cl

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)F)F.Cl

Origin of Product

United States

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